
Esomeprazole magnesium hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esomeprazole magnesium hydrate is a proton pump inhibitor used primarily to manage gastroesophageal reflux disease (GERD), reduce the risk of nonsteroidal anti-inflammatory drug (NSAID) associated gastric ulcers, and treat conditions causing gastric acid hypersecretion, such as Zollinger-Ellison syndrome . It is the S-isomer of omeprazole and is marketed under the brand name Nexium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of esomeprazole magnesium hydrate involves several steps:
Salt Formation: Esomeprazole sodium is prepared through the reaction of esomeprazole with sodium methoxide.
Salt Exchange: Esomeprazole sodium and magnesium chloride undergo salt exchange in methanol to produce esomeprazole magnesium trihydrate.
Industrial Production Methods: An improved process for the preparation of esomeprazole magnesium dihydrate involves the isolation of intermediates and in situ conversion of esomeprazole potassium into esomeprazole magnesium . This method ensures high crystallinity, high crystal separation speed, short drying time, and low energy consumption .
Chemical Reactions Analysis
Types of Reactions: Esomeprazole magnesium hydrate undergoes various chemical reactions, including:
Oxidation: Conversion of ufiprazole to esomeprazole.
Salt Formation: Reaction with sodium methoxide to form esomeprazole sodium.
Salt Exchange: Formation of esomeprazole magnesium trihydrate through salt exchange with magnesium chloride.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation step.
Sodium Methoxide: Used for the formation of esomeprazole sodium.
Magnesium Chloride: Used in the salt exchange process.
Major Products:
Esomeprazole: The primary product formed from the oxidation of ufiprazole.
Esomeprazole Sodium: An intermediate formed during the synthesis.
Esomeprazole Magnesium Trihydrate: The final product.
Scientific Research Applications
Esomeprazole magnesium hydrate has a wide range of scientific research applications:
Chemistry: Used in the study of proton pump inhibitors and their mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Widely used in the treatment of GERD, gastric ulcers, and hypersecretory conditions.
Industry: Utilized in the pharmaceutical industry for the production of medications like Nexium.
Mechanism of Action
Esomeprazole magnesium hydrate exerts its effects by selectively inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells . This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated gastric acid secretion . The binding of esomeprazole to the proton pump is irreversible, resulting in a prolonged antisecretory effect .
Comparison with Similar Compounds
Esomeprazole magnesium hydrate is compared with other proton pump inhibitors such as:
Omeprazole: Esomeprazole is the S-isomer of omeprazole and has been shown to inhibit acid secretion to a similar extent.
Pantoprazole: Another proton pump inhibitor with similar efficacy.
Lansoprazole: Comparable in its mechanism of action and therapeutic use.
Dexlansoprazole: Similar in its acid-suppressing effects.
Rabeprazole: Another proton pump inhibitor with similar properties.
This compound is unique due to its specific isomeric form, which may offer certain pharmacokinetic advantages over its racemic counterpart, omeprazole .
Properties
Molecular Formula |
C34H44MgN6O9S2+2 |
|---|---|
Molecular Weight |
769.2 g/mol |
IUPAC Name |
magnesium;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole;trihydrate |
InChI |
InChI=1S/2C17H19N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3,(H,19,20);;3*1H2/q;;+2;;;/t2*24-;;;;/m00..../s1 |
InChI Key |
ARGAGMTUBUKMOG-OXLUMUBXSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.O.O.O.[Mg+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.O.O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


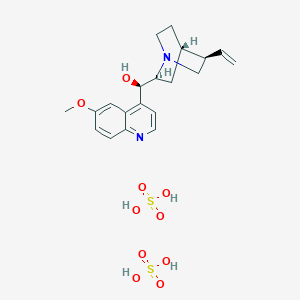

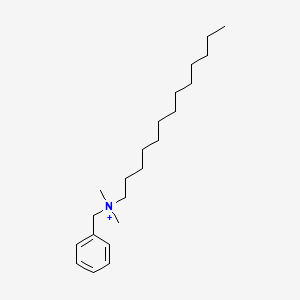
![(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10775813.png)
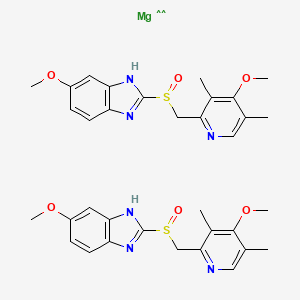
![3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)
![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)
![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)
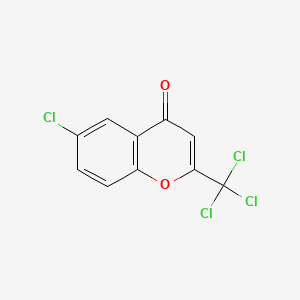
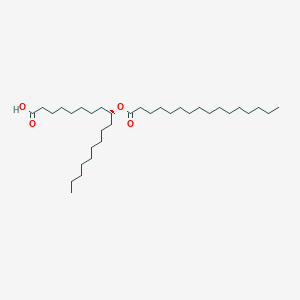
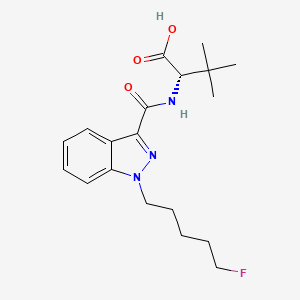
![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775896.png)

